B1578702 Beta-Amyloid (9-27)

Beta-Amyloid (9-27)

Numéro de catalogue: B1578702
Poids moléculaire: 2176.4
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (9-27) is a useful research compound. Molecular weight is 2176.4. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (9-27) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (9-27) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Alzheimer's Disease Research

Aβ peptides are central to the amyloid cascade hypothesis, which posits that the accumulation of Aβ in the brain leads to neurodegeneration and cognitive decline associated with AD. Aβ(9-27) specifically has been studied for its structural properties and interactions with other proteins involved in AD pathology.

Key Findings:

  • Neurotoxicity : Research indicates that certain forms of Aβ, including oligomeric species, exhibit neurotoxic effects that disrupt synaptic function and lead to neuronal death. Aβ(9-27) is implicated in these processes, contributing to our understanding of how amyloid aggregates affect neuronal health .
  • Fibril Formation : Aβ(9-27) can aggregate into fibrils, a characteristic feature of amyloid plaques found in AD brains. The structural characteristics of these fibrils have been extensively studied using techniques like solid-state NMR, revealing insights into their formation and stability .

Therapeutic Applications

The development of therapies targeting Aβ has been a major focus in AD research. Aβ(9-27) serves as a model for designing drugs that can inhibit aggregation or promote clearance of amyloid plaques.

Therapeutic Strategies:

  • Monoclonal Antibodies : Antibodies targeting Aβ aggregates have shown promise in clinical trials. For instance, aducanumab and lecanemab aim to reduce Aβ burden in patients with early AD by promoting clearance of plaques .
  • Small Molecule Inhibitors : Compounds that inhibit the enzymes responsible for Aβ production (e.g., β-secretase inhibitors) are being investigated. These strategies aim to reduce the overall levels of Aβ(9-27) and its toxic oligomers .

Biomarker Development

Aβ(9-27) and its derivatives have potential as biomarkers for early detection and monitoring of AD progression. The ability to measure specific forms of Aβ in biological fluids could provide insights into disease status.

Biomarker Insights:

  • Blood-Based Biomarkers : Recent studies suggest that plasma levels of Aβ fragments correlate with brain amyloid burden, making them potential non-invasive biomarkers for AD diagnosis .
  • Imaging Techniques : Positron emission tomography (PET) imaging utilizing ligands that bind specifically to Aβ aggregates can visualize amyloid deposition in vivo, aiding in the diagnosis and monitoring of disease progression .

Case Studies and Experimental Evidence

Numerous studies have explored the implications of Aβ(9-27) through various experimental models:

StudyFocusFindings
Klunk et al., 2004ImagingDemonstrated high affinity binding sites for PIB on Aβ fibrils; implications for imaging studies .
Karran & De Strooper, 2016TherapeuticsReviewed challenges in developing effective therapies targeting Aβ; highlighted the need for understanding different forms of Aβ .
Salloway et al., 2021Clinical TrialsReported on clinical efficacy of monoclonal antibodies against Aβ; emphasized importance of early intervention .

Analyse Des Réactions Chimiques

Aβ Production and Processing

  • Amyloidogenic Pathway In the amyloidogenic pathway, β-secretase initially cleaves APP to produce C99, a 99-residue peptide fragment . Subsequently, γ-secretase processes C99 to produce Aβ peptides of varying lengths, primarily Aβ40 or Aβ42 .

  • Non-Amyloidogenic Pathway α-secretase cleaves APP within the Aβ domain at the Leu 17 site, generating sAPPα and C83, which prevents Aβ production . BACE1 and BACE2 also contribute to this pathway . BACE2 cleaves APP at the Aβ Phe 20 site, generating C80 and precluding Aβ generation .

Aβ Aggregation

  • Aggregation Process Aβ aggregation is influenced by several factors, including concentration, pH, and the presence of metal ions . Aβ aggregation leads to the formation of oligomers, protofibrils, and eventually amyloid fibrils and plaques .

  • Factors Influencing Aggregation

    • pH : pH affects the rate of Aβ40 fibrillation. At pH 7.2, substoichiometric amounts of Zn2+Zn^{2+}
      retard Aβ40 fibrillation by forming an Aβ40Aβ_{40}
      -Zn2+Zn^{2+}
      complex .

    • Metal Ions : Transition metals like copper, zinc, and iron bind to Aβ, potentially accelerating its aggregation . For example, Zn2+Zn^{2+}
      at 25 µM can rapidly form amyloid aggregates . The residues His6, His13, His14, and Glu11 are ligands that coordinate with the Zn2+Zn^{2+}
      cation .

Aβ Structural Studies

Aβ's structure varies based on its environment, with different techniques revealing diverse forms .

Proteins and peptidesStructureCharacteristicPDB code
Aβ1-28Monomer; NMRIn membrane-like media, the peptide folds to form a predominately alpha-helical structure with a bend centered at residue 12.1AMC 1AMB
Aβ1-40 with Met(O)Monomer; NMRForms C-terminal alpha-helix; two acidic amino acids promote a helix-coil conformational transition.1BA4 1BA6
Aβ10-35Monomer; NMR spectroscopyCollapsed into a compact series of loops, strands, and turns and the absence of alpha-helical or beta-sheet structure in water.1HZ3
Aβ1-42Monomer; NMRTwo helical regions encompassing residues 8-25 and 28-38, connected by a regular type I beta-turn.1IYT
Two mutants (K16E, K16F) of Aβ1-28Monomer; NMR spectroscopyThe two mutations may stabilize the helix and also influence aggregation and fibril formation.1BJB 1BJC
Rat Aβ1-28 and its interaction with zincMonomer; NMR spectroscopyA helical region from Glu16 to Val24 exists; Arg13, His6, His14 residues provide Zn2+Zn^{2+}
-binding sites; Zn2+Zn^{2+}
-binding is more stable.1NMJ
Aβ25-35Monomer; CD and NMRHighly toxic and forms fibrillar aggregates.1QWP 1QXC 1QYT
Aβ1-42Monomer; CD and Solution NMRAlpha helix embedded in membrane, beta-sheet structures of amyloid fibrils1Z0Q
Aβ16-21X-RayFiber-forming segments of Aβ. Self-complementing pairs of β-sheets termed steric zippers.2Y29
Aβ35-42Polymorphic oligomers, protofibers, and fibers; Homo tetramer-A4; X-Rayβ-sheets termed steric zippers.2Y3L
Aβ1-40Rat homo dimer-A2; Solution NMRzinc-binding domain formed by residues 1-16 of Aβ.2LI9
Aβ1-40Monomer; Solution NMR3 10-helix from H13 to D23 and the N- and C-termini collapse against the helix.2LFM
Aβ17-36Homo 16-mer-A16; X-RayCrystallizes to form trimers that further assemble into oligomers; Trimers consist of three β-hairpins.5HOW
Aβ1-40 in complex with affibody protein Z (Aβ3)Homo trimer-A3; Solution NMRZ(Aβ3), nanomolar affinity, Bound Aβ(1-40) features beta-hairpin comprising residues 17-362OTK
Aβ1-40 in complex with Fab-bound human Insulin Degrading Enzyme (IDE)Hetero trimer-ABC; X-Ray4M1C
Aβ1-40 complex with an engineered lipocalin (Anticalin H1GA)X-Ray4MVI 4MVK 4MVL
Aβ1-42 fibrilsHomo pentamer-A5; Solution NMRresidues 18-42 form intermolecular parallel beta-strand-turn-beta-strand motif2BEG
Aβ37-42 fibrilsHomo tetramer-A4; X-Raya pair of beta-sheets, with the facing side chains of the two sheets interdigitated in a dry 'steric zipper'2ONV
Aβ fibrilsFibrils; solid-state NMRthe fibril backbone arrangement, stacking registry, and “steric zipper” core interactions2MPZ

Therapeutic Strategies Targeting Aβ

  • Anti-Aβ Therapies Therapies targeting the Aβ pathway aim to slow AD progression by reducing Aβ production, inhibiting aggregation, or enhancing clearance .

  • Challenges and Considerations Clinical trials of anti-Aβ drugs have faced challenges, but ongoing research focuses on optimizing dosing, selecting participants, and monitoring treatment responses .

  • Alternative Approaches

    • Aβ aggregation inhibitors: Designed peptides can interact with Aβ and inhibit self-aggregation .

    • Ligand binding: Short peptides incorporating the KLVFF sequence can bind to Aβ and disrupt amyloid fibril formation .

Detection and Tracking of Aβ Oligomers

  • Oligomer-Sensitive Probes Fluorescent chemical probes like pTP-TFE are used to detect and track Aβ oligomeric forms .

  • Synthesis of pTP-TFE pTP-TFE is synthesized through trifluoromethylation of thiophene building blocks and assembled via Suzuki cross-coupling reactions .

Relevance to Alzheimer's Disease

  • Pathophysiological Role The Aβ pathway is central to AD pathophysiology, with imbalances between Aβ production and clearance leading to aggregation and plaque formation .

  • Early- vs. Late-Onset AD In early-onset AD (EOAD), genetic factors primarily drive Aβ overproduction. In late-onset AD (LOAD), impaired proteostasis networks and insufficient Aβ clearance are key factors in Aβ aggregation .

  • Importance of Understanding Aβ States Understanding the different states of Aβ is crucial for developing effective clinical biomarkers and anti-Aβ therapeutics .

Propriétés

Poids moléculaire

2176.4

Séquence

GYEVHHQKLVFFAEDVGSN

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.